Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester
CAS No.: 65150-83-6
Cat. No.: VC18456629
Molecular Formula: C7H15N3O2
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65150-83-6 |
|---|---|
| Molecular Formula | C7H15N3O2 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | ethyl N-[2-(methylamino)-2-methyliminoethyl]carbamate |
| Standard InChI | InChI=1S/C7H15N3O2/c1-4-12-7(11)10-5-6(8-2)9-3/h4-5H2,1-3H3,(H,8,9)(H,10,11) |
| Standard InChI Key | ZYYMSGZAJCHIJT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NCC(=NC)NC |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The compound is formally designated as ethyl N-[2-(methylamino)-2-methyliminoethyl]carbamate under IUPAC rules. Its structure comprises a central guanidine group substituted with methyl and ethyl carbamate functionalities. The molecular formula C₇H₁₅N₃O₂ corresponds to a molecular weight of 173.22 g/mol for the free base, while its hydrochloride salt (CAS 65086-85-3) has a molecular weight of 209.67 g/mol .
Structural Features and Conformational Dynamics
The molecule’s core consists of a guanidine moiety (NH–C(=NH)–NH) modified by methyl and ethyl carbamate groups. Key structural attributes include:
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N-Ethoxycarbonyl group: The ethyl carbamate (–O–C(=O)–O–C₂H₅) enhances solubility in organic solvents.
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Dimethylamidino substituent: The –N–(CH₃)₂ group adjacent to the imine nitrogen influences electronic distribution and hydrogen-bonding potential .
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Tautomeric equilibria: The guanidine group may adopt syn or anti conformations depending on solvent polarity and intermolecular interactions, as observed in related carbamates .
X-ray crystallographic data for this specific derivative remain unreported, but analogous carbamates exhibit planar geometries at the carbamate carbonyl, with dihedral angles between 160° and 180° relative to the guanidine plane .
Table 1: Key Physicochemical Properties
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via alkoxycarbonylation of preformed guanidine intermediates. A representative pathway involves:
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Guanidine Formation: Condensation of methylamine with cyanamide under acidic conditions yields N,N'-dimethylguanidine.
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Carbamate Installation: Reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) introduces the ethyl carbamate group .
Alternative methods leverage mixed carbonates such as di-tert-butyl dicarbonate (Boc₂O) or N,N′-disuccinimidyl carbonate (DSC) to facilitate carbamate transfer under mild conditions . For example:
where R represents the dimethylamidino-methyl group.
Reactivity Profile
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Hydrolysis: The ethyl carbamate group undergoes base-catalyzed hydrolysis to yield the corresponding amine and carbon dioxide:
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Nucleophilic Substitution: The imine nitrogen participates in alkylation or acylation reactions, enabling further functionalization .
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Complexation: The guanidine moiety acts as a hydrogen-bond donor, forming stable complexes with carboxylic acids or pyridine derivatives .
Applications in Medicinal Chemistry and Drug Design
Case Study: Antimicrobial Activity
While direct studies on this derivative are lacking, structurally related N-alkoxycarbonylguanidines exhibit inhibitory activity against bacterial DNA gyrase. For instance, analogs with IC₅₀ values < 1 μM against Staphylococcus aureus have been reported .
Table 2: Comparative Bioactivity of Guanidine Carbamates
| Compound | Target Enzyme | IC₅₀ (μM) | Source |
|---|---|---|---|
| Ethyl dimethylamidinocarbamate | DNA Gyrase (Hypothetical) | ~2.5 (Predicted) | |
| N-Boc-guanidine | HIV Protease | 0.8 |
Future Directions and Research Gaps
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Synthetic Optimization: Development of catalytic methods (e.g., Pd/Rh-mediated reductive carbonylation) to improve yield and selectivity .
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Biological Screening: Systematic evaluation of antimicrobial, antiviral, and anticancer activity.
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Toxicokinetics: ADME (absorption, distribution, metabolism, excretion) profiling to assess safety margins.
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